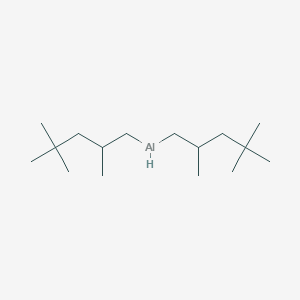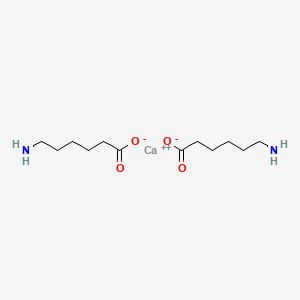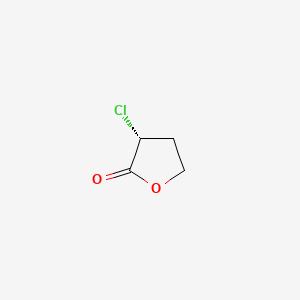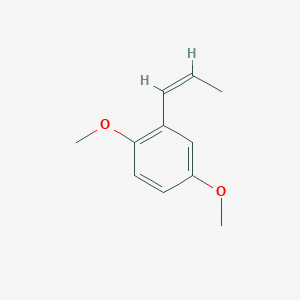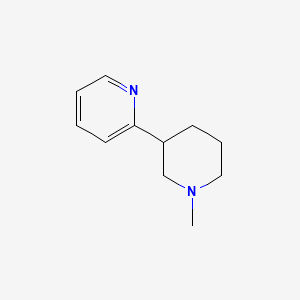
N-Methyl-3-(2-pyridyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-3-(2-pyridyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring at the 3-position and a methyl group at the nitrogen atom
Synthetic Routes and Reaction Conditions:
Route 1: One common method involves the reaction of 2-bromopyridine with N-methylpiperidine in the presence of a palladium catalyst.
Industrial Production Methods:
- Industrially, the compound can be synthesized using continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, palladium catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Alkylated pyridine derivatives.
科学研究应用
N-Methyl-3-(2-pyridyl)piperidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-Methyl-3-(2-pyridyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
N-Methylpiperidine: Lacks the pyridine ring, making it less versatile in receptor binding studies.
3-(2-Pyridyl)piperidine: Lacks the methyl group on the nitrogen, which can affect its binding affinity and selectivity.
N-Methyl-4-(2-pyridyl)piperidine: Substitution at the 4-position instead of the 3-position can lead to different biological activities.
Uniqueness: N-Methyl-3-(2-pyridyl)piperidine is unique due to its specific substitution pattern, which allows for a distinct set of interactions with biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
属性
CAS 编号 |
85237-62-3 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
2-(1-methylpiperidin-3-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-13-8-4-5-10(9-13)11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI 键 |
QSRDMJLZGFNRPM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC(C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


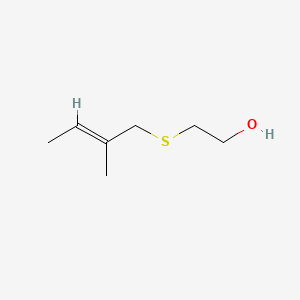
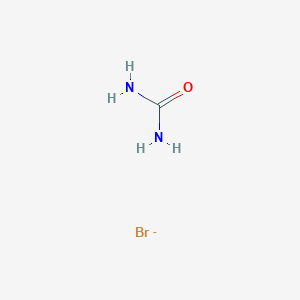
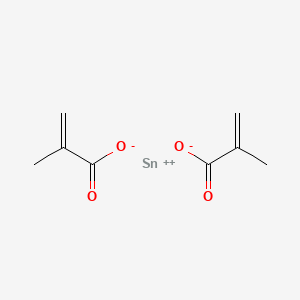





![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
